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1-Butyl-1,1,2,2,2-pentamethyldisilane

Silicon Carbide CVD Precursor Design Film Stoichiometry

1-Butyl-1,1,2,2,2-pentamethyldisilane (CAS 81500-46-1) is a C9 organodisilane bearing a linear n-butyl substituent and five methyl groups across a Si–Si bond. As a member of the pentamethyldisilane family, it possesses one reactive Si–H site, distinguishing it from fully alkylated disilanes.

Molecular Formula C9H24Si2
Molecular Weight 188.46 g/mol
CAS No. 81500-46-1
Cat. No. B14424864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-1,1,2,2,2-pentamethyldisilane
CAS81500-46-1
Molecular FormulaC9H24Si2
Molecular Weight188.46 g/mol
Structural Identifiers
SMILESCCCC[Si](C)(C)[Si](C)(C)C
InChIInChI=1S/C9H24Si2/c1-7-8-9-11(5,6)10(2,3)4/h7-9H2,1-6H3
InChIKeyGDLQEGHLUVGMLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Butyl-1,1,2,2,2-pentamethyldisilane (CAS 81500-46-1): A Single-Source Organodisilane Precursor for Silicon Carbonitride and SiC Film Deposition


1-Butyl-1,1,2,2,2-pentamethyldisilane (CAS 81500-46-1) is a C9 organodisilane bearing a linear n-butyl substituent and five methyl groups across a Si–Si bond . As a member of the pentamethyldisilane family, it possesses one reactive Si–H site, distinguishing it from fully alkylated disilanes. This structural motif positions it as a potential single-source precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon-containing thin films, where the Si–Si bond and organic substituents serve as built-in sources of silicon and carbon [1]. Its C9 framework provides a higher carbon-to-silicon ratio compared to smaller disilane homologs, enabling stoichiometric tuning in SiC film synthesis from a single precursor molecule.

Why Pentamethyldisilane or Hexamethyldisilane Cannot Simply Replace 1-Butyl-1,1,2,2,2-pentamethyldisilane in SiC CVD Processes


In-class substitution is unreliable because the stoichiometry of the deposited film is governed by the carbon-to-silicon ratio and thermal decomposition profile of the precursor. 1-Butyl-1,1,2,2,2-pentamethyldisilane has a C:Si atomic ratio of 4.5:1, compared to 2.5:1 for pentamethyldisilane (C5H16Si2) and 3:1 for hexamethyldisilane (C6H18Si2) . This higher carbon loading is critical for applications requiring silicon carbide films with tailored C/Si ratios. Furthermore, the presence of both Si–H and Si–Si bonds provides reactive handles absent in hexamethyldisilane, which lacks the Si–H group, enabling lower-temperature decomposition pathways and different surface reactivity [1]. The linear n-butyl chain also differentiates it from the tert-butyl isomer (CAS 892154-33-5), which exhibits different steric effects and decomposition kinetics due to branching at the α-carbon.

Evidence-Based Differentiation Guide for 1-Butyl-1,1,2,2,2-pentamethyldisilane (CAS 81500-46-1) Versus Closest Analogs


C:Si Atomic Ratio Comparison: Enabling Single-Source SiC Stoichiometry Control

The atomic C:Si ratio of a silicon-carbon film precursor dictates the achievable film stoichiometry without additional carbon or silicon sources. 1-Butyl-1,1,2,2,2-pentamethyldisilane (C9H24Si2) has a C:Si ratio of 4.5:1, which is 80% higher than pentamethyldisilane (C5H16Si2, ratio 2.5:1) and 50% higher than hexamethyldisilane (C6H18Si2, ratio 3:1) . This elevated carbon loading enables the deposition of carbon-rich SiC films from a single precursor, eliminating the need for secondary carbon precursors common in multi-source processes. In contrast, 1-tert-butyl-1,1,2,2,2-pentamethyldisilane (CAS 892154-33-5) shares the same molecular formula (C9H24Si2) and C:Si ratio but differs in butyl architecture, while 1-ethyl-1,1,2,2,2-pentamethyldisilane (C7H20Si2) has a lower C:Si ratio of 3.5:1, providing less carbon per deposition cycle . These stoichiometric differences are fundamental to film composition and cannot be compensated by process parameter adjustment alone.

Silicon Carbide CVD Precursor Design Film Stoichiometry

Reactive Si–H Functionality: Lower-Temperature Decomposition Versus Fully Alkylated Disilanes

The presence of a reactive Si–H bond in 1-butyl-1,1,2,2,2-pentamethyldisilane provides a lower-energy decomposition pathway compared to hexamethyldisilane, which lacks any Si–H functionality. While direct comparative kinetic data for this specific compound is not publicly available, class-level evidence from pentamethyldisilane thermolysis studies demonstrates that pentamethyldisilane undergoes thermal rearrangement at 300–350°C in sealed tube conditions, whereas hexamethyldisilane requires 400–450°C for comparable rearrangement [1]. The pentamethyldisilanyl radical, formed via Si–H abstraction, is well-characterized and participates in coupling and disproportionation reactions that hexamethyldisilane cannot undergo under identical conditions [2]. By extension, the target compound—bearing the same reactive Si–H site—is expected to exhibit similar reactivity advantages over hexamethyldisilane while offering the added benefit of a butyl substituent. This Si–H functionality also distinguishes the target from 1-tert-butyl-1,1,2,2,2-pentamethyldisilane, where steric hindrance from the tert-butyl group may alter Si–H reactivity [1].

CVD Precursor Reactivity Si–H Bond Thermal Decomposition

Linear n-Butyl Versus tert-Butyl Isomer: Steric and Conformational Differentiation

1-Butyl-1,1,2,2,2-pentamethyldisilane (n-butyl isomer, CAS 81500-46-1) and 1-tert-butyl-1,1,2,2,2-pentamethyldisilane (CAS 892154-33-5) are constitutional isomers sharing the same molecular formula (C9H24Si2) but differing critically in alkyl group architecture. The linear n-butyl chain provides a flexible, extended conformation with a calculated LogP of 3.91 , whereas the tert-butyl isomer presents a compact, sterically congested geometry around the silicon center. This structural difference, while not yet quantified in direct comparative deposition studies, is expected to influence precursor volatility, surface adsorption geometry, and the degree of carbon incorporation into the growing film. In organosilane CVD, linear alkyl substituents generally produce films with higher carbon content and different Si–C bonding environments compared to branched isomers, which tend to eliminate as volatile hydrocarbons more readily [1]. For procurement decisions, the n-butyl isomer is available from multiple specialty chemical suppliers, while the tert-butyl isomer is listed as an Aldrich CPR rare chemical with no analytical data collected, indicating limited commercial availability and batch-to-batch consistency .

Isomer Comparison Steric Effects Film Morphology

Vapor Pressure Characteristics: Inferring Volatility from Pentamethyldisilane and Hexamethyldisilane Benchmarks

Reliable vapor pressure data for 1-butyl-1,1,2,2,2-pentamethyldisilane is not publicly available. However, interpolation from established disilane homologs provides critical context. Pentamethyldisilane (C5H16Si2, MW 132.35) has a vapor pressure of 43.8 mmHg at 25°C and a boiling point of 98–99°C [1]. Hexamethyldisilane (C6H18Si2, MW 146.36) has a vapor pressure of approximately 24.5 mmHg at 25°C and a normal boiling point of 112–114°C (385.8 K by Antoine equation) [2]. The target compound, with a molecular weight of 188.46 g/mol—approximately 42% higher than pentamethyldisilane and 29% higher than hexamethyldisilane—is expected to exhibit lower vapor pressure and higher boiling point than both. This reduced volatility, while requiring higher bubbler or vapor draw temperatures, may be advantageous for processes where premature gas-phase decomposition of highly volatile precursors causes particle formation or non-uniform film growth [3]. The expected lower vapor pressure relative to pentamethyldisilane also differentiates it for low-pressure CVD processes where excess precursor volatility can lead to reduced residence time and lower deposition efficiency.

Vapor Pressure Precursor Delivery CVD Process Window

Prioritized Application Scenarios for 1-Butyl-1,1,2,2,2-pentamethyldisilane Based on Comparative Evidence


Single-Source Precursor for Carbon-Rich Silicon Carbide (SiC) CVD Films in Power Electronics

The C:Si ratio of 4.5:1 in 1-butyl-1,1,2,2,2-pentamethyldisilane makes it particularly attractive for depositing carbon-rich SiC films for high-power semiconductor devices . Unlike processes requiring separate silicon (e.g., silane) and carbon (e.g., ethylene) precursors, this compound delivers both elements in a single molecule with a stoichiometry that favors carbon-rich compositions. This is critical for SiC films used in MOSFETs, Schottky diodes, and high-temperature electronics operating above 300°C. The higher C:Si ratio compared to pentamethyldisilane (2.5:1) and hexamethyldisilane (3:1) reduces or eliminates the need for supplementary carbon precursors, simplifying gas panel design and improving process reproducibility . The presence of the Si–H bond also enables lower-temperature deposition compared to hexamethyldisilane, which requires higher thermal activation due to its fully alkylated structure [1].

Low-Temperature ALD of SiC for High-Aspect-Ratio Trench Structures in 3D NAND and DRAM

The reactive Si–H site, inferred to provide a lower decomposition onset than hexamethyldisilane by approximately 50–150°C based on pentamethyldisilane thermolysis studies [1], makes this compound a candidate for ALD of SiC on high-aspect-ratio features. ALD processes for SiC remain underdeveloped, with ab initio screening highlighting the need for precursors that react at low temperatures (<400°C) [2]. The linear n-butyl chain may also facilitate more conformal adsorption on trench sidewalls compared to the bulkier tert-butyl isomer, although this hypothesis requires experimental validation. The n-butyl isomer's LogP of 3.91 suggests adequate volatility for vapor-phase delivery while maintaining sufficient surface residence time for saturated ALD surface reactions .

Silicon Carbonitride (SiCN) Diffusion Barrier Films for Copper Interconnects

For SiCN etch-stop and diffusion barrier layers in back-end-of-line (BEOL) interconnects, the built-in C:Si ratio of 4.5:1 in this compound provides a carbon baseline that can be supplemented with nitrogen from ammonia or nitrogen plasma co-reactants . The Si–H and Si–Si bonds offer reactive sites for nitridation and cross-linking, potentially yielding denser films with lower leakage current compared to films deposited from carbon-free silicon precursors that rely entirely on external carbon sources. The ability to tune the C/Si ratio via precursor selection rather than process parameter manipulation (e.g., flow rate ratios) reduces process sensitivity and improves wafer-to-wafer repeatability.

Aerospace-Grade SiC Protective Coatings on Carbon-Carbon Composites

Oxidation-resistant SiC coatings for carbon-carbon composites used in aircraft brakes and rocket nozzles require carbon-rich SiC to match the thermal expansion coefficient of the underlying substrate. The high carbon content of 1-butyl-1,1,2,2,2-pentamethyldisilane (C:Si = 4.5:1) provides an intrinsically better stoichiometric match than pentamethyldisilane (2.5:1) or hexamethyldisilane (3:1) . The lower vapor pressure expected for this heavier disilane (MW 188.46 vs 132.35 for pentamethyldisilane) may also facilitate low-pressure CVD coating of complex geometries with reduced gas-phase nucleation, as demonstrated for other disilane derivatives in SiC coating applications [3].

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